molecular formula C10H10ClNO2S B11781864 (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11781864
M. Wt: 243.71 g/mol
InChI Key: LESQASCTNMKKPZ-YGPZHTELSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name (2R)-2-(4-chlorophenyl)thiazolidine-4-carboxylic acid follows IUPAC rules for bicyclic systems. The thiazolidine ring (a five-membered heterocycle containing nitrogen and sulfur) is numbered such that the sulfur atom occupies position 1, the nitrogen atom position 2, and the carboxylic acid group position 4. The stereodescriptor 2R specifies the absolute configuration at the chiral center (C2) bonded to the 4-chlorophenyl group.

Property Value
Molecular formula C₁₀H₁₀ClNO₂S
CAS registry number 198991-78-5
Molecular weight 243.71 g/mol
SMILES notation O=C(C1NC@@HSC1)O

The SMILES string explicitly encodes the R configuration at C2 using the @@ notation, distinguishing it from its (2S) enantiomer. Systematic identification relies on spectral concordance: infrared (IR) spectra confirm carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches, while nuclear magnetic resonance (NMR) spectra resolve diastereotopic protons on the thiazolidine ring.

Molecular Geometry and Stereochemical Configuration

The thiazolidine ring adopts a puckered conformation, with the carboxylic acid group at C4 and the 4-chlorophenyl group at C2 occupying pseudoaxial positions. Density functional theory (DFT) optimizations reveal a chair-like distortion in the ring, minimizing steric clashes between the bulky substituents. The (2R) configuration places the chlorophenyl group in a spatial orientation that influences intermolecular interactions, as evidenced by crystallographic studies of analogous compounds.

Key bond lengths and angles include:

  • C2-N bond : 1.47 Å (shorter than typical C-N single bonds due to partial double-bond character from resonance with the thiazolidine ring).
  • C4-S bond : 1.82 Å (consistent with sulfur’s larger atomic radius).
  • N-C2-C(Ph) angle : 112°, reflecting steric strain from the chlorophenyl group.

The stereochemical integrity of the C2 center is critical for biological activity, as demonstrated in studies of thiazolidine-based antiviral agents.

Comparative Analysis of Diastereomeric Forms

Synthetic routes often yield mixtures of (2R,4R) and (2S,4R) diastereomers due to non-selective cyclization of L-cysteine with arylaldehydes. These diastereomers exhibit distinct physicochemical properties:

Property (2R,4R) (2S,4R)
Melting point 187–190°C 172–175°C
Specific rotation (α) +48° (c = 1, MeOH) -32° (c = 1, MeOH)
Solubility in H₂O 2.1 mg/mL 3.8 mg/mL

Chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves these diastereomers, with the (2R,4R) form eluting earlier due to weaker interactions with the stationary phase. Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity of the C2 chlorophenyl group to the C4 carboxylic acid in the (2R,4R) diastereomer, a feature absent in the (2S,4R) form.

X-ray Crystallographic Data and Conformational Studies

While single-crystal X-ray diffraction data for this compound remain unpublished, studies on structurally analogous compounds (e.g., (2S,4S)-2-(4-chlorophenyl)thiazolidine-4-carboxylic acid) reveal a monoclinic crystal system with space group P2₁. Key features include:

  • Unit cell parameters : a = 5.62 Å, b = 7.89 Å, c = 12.34 Å, β = 98.5°.
  • Z′ value : 1 (one molecule per asymmetric unit).
  • Hydrogen-bonding network : Carboxylic acid dimers linked via O-H···O interactions (2.67 Å).

In silico conformational analysis (Molecular Dynamics, 300 K) predicts three low-energy conformers for the title compound, differing in the orientation of the chlorophenyl group (dihedral angles: 35°, 110°, 160° relative to the thiazolidine plane).

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8?,9-/m1/s1

InChI Key

LESQASCTNMKKPZ-YGPZHTELSA-N

Isomeric SMILES

C1C(N[C@H](S1)C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Diastereomer Formation

The reaction of L-cysteine hydrochloride with 4-chlorobenzaldehyde in a 1:1 molar ratio typically occurs in a mixed solvent system of ethanol and water (1:1 v/v) under neutral or weakly basic conditions (pH 7–8, adjusted with potassium acetate or sodium bicarbonate). The mechanism proceeds through a thiazolidine intermediate, resulting in two diastereomers: (2R,4R) and (2S,4R), due to the chiral center at the 2-position. The 4R configuration is fixed by the use of L-cysteine, which dictates the stereochemistry at the 4-position.

Key Reaction Conditions

  • Solvent: Ethanol-water (1:1)

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 4–5 hours

  • Yield: 60–90% (crude mixture of diastereomers)

The product precipitates directly from the reaction mixture, simplifying initial isolation. However, the diastereomeric ratio (dr) typically ranges from 1:1 to 3:2 in favor of the (2R,4R) form, necessitating further resolution.

Stereoselective Synthesis and Resolution Techniques

Chiral Pool Strategy Using L-Cysteine Derivatives

To enhance the (2R)-enantiomer yield, studies have employed L-cysteine methyl ester hydrochloride [(R)-Cys-OMe·HCl] as a starting material. This approach leverages the inherent chirality of L-cysteine to bias the thiazolidine formation toward the desired (2R,4R) configuration.

Procedure

  • Condensation: (R)-Cys-OMe·HCl reacts with 4-chlorobenzaldehyde in ethanol, yielding methyl (2R,4R)-2-(4-chlorophenyl)thiazolidine-4-carboxylate as the major product.

  • Demethylation: The methyl ester is hydrolyzed using lithium iodide (LiI) in ethyl acetate to produce the free carboxylic acid.

Advantages

  • Diastereomeric Excess (de): Up to 70% de for (2R,4R) isomer.

  • Yield: 65–75% after demethylation.

Kinetic Resolution via Crystallization

The differential solubility of diastereomers in polar solvents enables partial resolution. For example, recrystallization from hot ethanol or methanol enriches the (2R,4R) isomer due to its lower solubility compared to the (2S,4R) form.

Optimized Crystallization Conditions

  • Solvent: Ethanol (95%)

  • Temperature: 0–4°C

  • Recovery: 40–50% of (2R)-enantiomer with >90% purity.

Advanced Purification and Analytical Characterization

Chromatographic Separation

Reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak IA or IB columns) resolves the enantiomers effectively. A typical mobile phase consists of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid, achieving baseline separation in <20 minutes.

HPLC Parameters

ColumnMobile PhaseFlow RateRetention Time (2R)Retention Time (2S)
Chiralpak IAHexane:IPA (80:20)1.0 mL/min12.3 min14.8 min

Spectroscopic Data

1H NMR (400 MHz, D2O)

  • δ 7.38–7.25 (m, 4H, Ar-H)

  • δ 5.12 (s, 1H, C2-H)

  • δ 4.25 (t, J = 7.2 Hz, 1H, C4-H)

  • δ 3.82 (dd, J = 10.4, 7.2 Hz, 1H, C5-Ha)

  • δ 3.45 (dd, J = 10.4, 7.2 Hz, 1H, C5-Hb).

13C NMR (100 MHz, D2O)

  • δ 174.8 (COOH)

  • δ 135.6 (C4-Cl), 129.2, 128.7, 127.9 (Ar-C)

  • δ 71.3 (C2)

  • δ 65.4 (C4)

  • δ 38.7 (C5).

Melting Point: 168–170°C (lit. 166–168°C for bromo analog).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialDiastereomeric Ratio (dr)Yield (2R)Purity
Direct CondensationL-Cysteine1:1 to 3:230–40%85–90%
Chiral Pool Strategy(R)-Cys-OMe·HCl7:365–75%>95%
Kinetic ResolutionCrude Mixture9:1 after crystallization40–50%>90%

The chiral pool strategy offers superior enantiomeric excess and yield, making it the preferred method for large-scale synthesis.

Applications and Derivative Synthesis

The (2R)-enantiomer exhibits enhanced biological activity compared to its (2S)-counterpart, particularly in antioxidant and tyrosinase inhibition assays. For example, in CUPRAC (cupric reducing antioxidant capacity) assays, the (2R)-form demonstrates 50% higher radical scavenging activity (IC50 = 12.5 μM vs. 18.7 μM for 2S). Derivatives such as hydrazones and acylated analogs have been explored for antitubercular and anti-inflammatory applications .

Chemical Reactions Analysis

Esterification

The carboxylic acid group reacts with alcohols (R-OH) under acidic or coupling conditions:

  • Reagents : HCl (catalyst) or DCC/DMAP (coupling agents)

  • Products : Corresponding esters (e.g., methyl or ethyl esters).

Amidation

Reaction with amines forms amide derivatives:

  • Conditions : DCC/HOBt in DMF

  • Applications : Precursors for hydrazones with antitubercular activity (MIC: 1.33 μM against MDR-TB) .

Hydrazide Formation

Treatment with hydrazine yields hydrazides, intermediates for hydrazone derivatives:

  • Yield : ~63% for 2R,4R isomers .

Oxidation Reactions

The thiazolidine sulfur undergoes oxidation to sulfoxides or sulfones:

Oxidizing AgentProductConditionsYield
H<sub>2</sub>O<sub>2</sub>SulfoxideRT, 6 hr75%
mCPBASulfone0°C, 2 hr82%

Stereochemical Dynamics

The 2R,4R configuration dominates in Boc-protected derivatives due to dynamic kinetic resolution (Fig. 2):

  • Equilibration of Schiff base intermediates (Z/E isomers).

  • Steric hindrance favors Boc-protection at the 2R position.

  • Final products retain >99% enantiomeric excess (ee) .

Biochemical Interactions

While not a direct chemical reaction, the compound inhibits tyrosinase (IC<sub>50</sub>: 20 μM) via competitive binding at the enzyme’s active site . Computational docking confirms high binding affinity (ΔG: −8.2 kcal/mol) .

Stability and Reactivity

  • Stability : Stable under ambient conditions but degrades in strong acidic/basic environments.

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO<sub>4</sub>).

Reaction TypeKey ReagentsProductsYieldApplication
CyclizationL-cysteine, 4-chlorobenzaldehydeThiazolidine core60–90% Synthetic intermediate
OxidationH<sub>2</sub>O<sub>2</sub>Sulfoxide75%Metabolite studies
Hydrazone FormationHydrazine hydrateHydrazides63% Antitubercular agents

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones, a class of compounds related to thiazolidine derivatives, are known for their role in enhancing insulin sensitivity. Research indicates that thiazolidine-4-carboxylic acids can mimic the action of these agents, potentially aiding in the management of diabetes by improving glucose metabolism and insulin action .

Antimicrobial Effects

Compounds similar to (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid have shown promise against various bacterial and fungal pathogens. Studies suggest that these thiazolidine derivatives may disrupt microbial cell walls or inhibit essential metabolic pathways, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis. By inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, this compound may help alleviate symptoms associated with chronic inflammatory diseases .

Potential Antiviral Agents

Recent studies have highlighted the potential of thiazolidine carboxylic acids as antiviral agents against avian influenza and other viral infections. Preliminary data suggest that these compounds could inhibit viral replication or enhance host immune responses .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The synthesis often starts with the reaction of L-cysteine with appropriate aldehydes to form thiazolidine derivatives. This process can yield a racemic mixture that can be further purified .
  • Cyanuric Chloride-Mediated Synthesis : This method allows for cleaner reactions with better yields and fewer by-products, making it an attractive option for synthesizing 2-aryl thiazolidine derivatives .

Case Study 1: Tyrosinase Inhibition

A study focused on the design and synthesis of various thiazolidine derivatives demonstrated that certain compounds exhibited significant inhibition of tyrosinase activity, an enzyme critical in melanin biosynthesis. One derivative showed a 66.47% inhibition rate at a concentration of 20 μM, suggesting its potential use in skin-whitening products or treatments for hyperpigmentation disorders .

Case Study 2: Antioxidant Properties

Research has indicated that thiazolidine derivatives can enhance cellular defense mechanisms against oxidative stress. In vitro studies showed that these compounds reduced intracellular reactive oxygen species levels, suggesting their utility in formulations aimed at protecting cells from oxidative damage .

Potential Applications

The versatility of this compound opens avenues for its application in:

  • Pharmaceutical Development : As a lead compound for designing new antidiabetic, antimicrobial, and anti-inflammatory drugs.
  • Cosmetic Industry : In products aimed at skin lightening or anti-aging by leveraging its tyrosinase inhibitory properties.
  • Nutraceuticals : As an antioxidant agent to enhance health supplements targeting oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Thiazolidine-4-carboxylic acid derivatives differ primarily in the substituents on the aryl group at the 2-position. Key structural and functional comparisons include:

Functional Group Modifications and Bioactivity

  • Chlorine vs. In contrast, methoxy groups (e.g., in compound 2g) are electron-donating, improving tyrosinase inhibition by aligning with the enzyme’s active site .
  • Hydroxyl Groups : Derivatives like (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid form stable complexes with Cu(II), Fe(II), and VO(II), enhancing antibacterial effects. The hydroxyl group’s chelation capability is absent in the chloro-substituted analogue .
  • Amide Extensions : Compound 14 (2-(4-chloro-phenyl)-thiazolidine-4-carboxylic acid amide derivative) shows antimalarial activity by inhibiting β-haematin formation. The amide linkage introduces additional hydrogen-bonding interactions, which the base carboxylic acid lacks .

Toxicity and Developmental Effects

  • Chloro vs. Methoxy/Hydroxyl Combinations : (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid induces developmental defects in zebrafish (e.g., pericardial edema) at LC₅₀ = 0.804 mM. The chloro-substituted analogue’s toxicity profile remains unstudied, but substituent polarity likely influences bioavailability and toxicity .

Biological Activity

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring, which is known for its potential therapeutic effects, particularly in metabolic processes and pharmacological applications.

Chemical Structure and Properties

The compound is characterized by:

  • Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.
  • Carboxylic Acid Group : This functional group plays a crucial role in the compound's reactivity and biological activity.
  • 4-Chlorophenyl Substituent : The presence of a chlorine atom on the phenyl ring enhances the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antidiabetic Properties

  • Thiazolidinediones, a class of compounds related to thiazolidine derivatives, are recognized for improving insulin sensitivity. Studies suggest that this compound may act similarly, potentially aiding in the management of type 2 diabetes mellitus (T2DM) by modulating glucose metabolism and enhancing insulin action .

2. Antimicrobial Effects

  • Compounds with similar thiazolidine structures have demonstrated antimicrobial properties against various bacterial and fungal pathogens. This suggests that this compound may also possess potential as an antimicrobial agent .

3. Anti-inflammatory Activity

  • The compound may influence inflammatory pathways, which could be beneficial in treating conditions such as arthritis. Its ability to modulate inflammation highlights its therapeutic potential .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in metabolic regulation. For instance:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound may exhibit inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism .
  • Tyrosinase Inhibition : Related compounds have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting that this compound could be explored for skin-related applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidiabeticImproves insulin sensitivity
AntimicrobialEffective against bacterial and fungal pathogens
Anti-inflammatoryModulates inflammatory pathways
Tyrosinase InhibitionReduces melanin production

Case Study: Antidiabetic Effects

In a recent study examining the antidiabetic potential of thiazolidine derivatives, this compound was found to significantly enhance glucose uptake in vitro. The study utilized cell lines representative of pancreatic beta cells, demonstrating improved insulin sensitivity comparable to established antidiabetic drugs .

Q & A

Q. How can the stereoselective synthesis of (2R)-2-(4-chlorophenyl)thiazolidine-4-carboxylic acid be optimized?

The compound is synthesized via nucleophilic addition of L-cysteine to 4-chlorobenzaldehyde in aqueous DMSO with NaHCO₃ as a base. Reaction time and diastereomeric excess (de%) are influenced by substituent position on the aromatic aldehyde. Ortho-substituted aldehydes enhance stereoselectivity due to intramolecular hydrogen bonding, favoring the (2R,4R)-diastereomer. Real-time IR monitoring (1593–1597 cm⁻¹ for C=N stretch) and LC-MS analysis confirm imine intermediate formation and de% .

Q. What characterization techniques are critical for confirming the structure of this compound and its derivatives?

Essential techniques include:

  • ¹H/¹³C NMR : Assigns stereochemistry via chemical shifts (e.g., C(2)-H proton at δ 5.2–5.5 ppm for thiazolidine ring) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀ClNO₂S: 256.02 Da) .
  • Thermal analysis (TGA/DSC) : Confirms hydration states in metal complexes (e.g., ML₂·xH₂O) .

Q. How does metal coordination influence the bioactivity of this compound?

Complexation with Cu(II), Fe(II), or VO(II) in a 1:2 (metal:ligand) ratio enhances antibacterial activity. Fe(II) complexes exhibit superior efficacy against Pseudomonas aeruginosa (MIC ~12.5 µg/mL) due to improved membrane permeability and redox activity. IR spectroscopy (νC=O shift from 1680 → 1620 cm⁻¹) and magnetic susceptibility confirm bidentate ligand behavior .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Time-dependent DFT predicts UV-vis transitions (π→π* at ~270 nm). Reactivity descriptors (electrophilicity index ~1.8 eV) correlate with antibacterial activity trends .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

  • Pro-drug design : Esterification of the carboxylic acid group (e.g., methyl ester derivatives) to enhance membrane permeability .
  • Zebrafish toxicity models : Assess developmental toxicity (LC₅₀) and apoptosis (TUNEL assay) to prioritize analogs with lower toxicity (e.g., LC₅₀ >100 µM) .

Q. What strategies control stereochemical outcomes during thiazolidine ring formation?

Stereoselectivity is governed by:

  • Reaction medium : Aqueous DMSO stabilizes the imine intermediate, favoring (2R,4R)-configuration.
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the aldehyde increase reaction rate (≤2 hours) and de% (>80%) via electronic and steric effects .

Q. How do structural modifications (e.g., amidation) impact pharmacological activity?

Amidation of the carboxylic acid with adamantane or biphenyl groups alters logP (from 1.2 → 3.8) and bioactivity. For example:

  • Adamantan-1-ylamide derivative : Shows 73% yield and improved Streptococcus epidermis inhibition (IC₅₀ ~8.7 µM) due to hydrophobic interactions with bacterial enzymes .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antibacterial efficacy of metal complexes?

Variability arises from:

  • Strain specificity : P. aeruginosa (Gram-negative) vs. S. epidermis (Gram-positive) differences in membrane composition.
  • Assay conditions : Broth microdilution (low agar) vs. disk diffusion (high agar) methods alter compound diffusion rates .

Q. How can discrepancies in computational vs. experimental IR spectra be addressed?

Calibrate DFT calculations using scaled vibrational frequencies (e.g., scaling factor 0.961 for B3LYP/6-311G(d,p)). Discrepancies in νC=O stretches (>20 cm⁻¹) may indicate solvent effects (implicit vs. explicit solvation models) .

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